1-Acétyl-5-aminoindole

Vue d'ensemble

Description

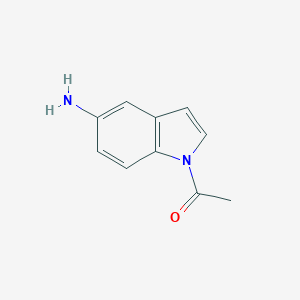

1-Acetyl-5-aminoindole is a chemical compound with the molecular formula C10H10N2O. It is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound is characterized by the presence of an acetyl group at the first position and an amino group at the fifth position of the indole ring.

Applications De Recherche Scientifique

1-Acetyl-5-aminoindole has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

Target of Action

1-Acetyl-5-aminoindole, like many indole derivatives, has been found to bind with high affinity to multiple receptors .

Mode of Action

Indole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes . For instance, some indole derivatives have been reported to inhibit enzymes, modulate receptor activity, or interfere with cellular signaling pathways .

Biochemical Pathways

Indole derivatives can affect a variety of biochemical pathways. For example, some indole derivatives have been reported to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

It has been suggested that indole derivatives generally have high gastrointestinal absorption and are bbb permeant . The lipophilicity of 1-Acetyl-5-aminoindole, as indicated by its Log Po/w (iLOGP) value, is 1.51 , which may influence its absorption and distribution within the body.

Result of Action

Given the diverse biological activities of indole derivatives, it is likely that 1-acetyl-5-aminoindole could have a range of effects depending on the specific targets and pathways it interacts with .

Analyse Biochimique

Biochemical Properties

Indole derivatives, such as 1-Acetyl-5-aminoindole, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These compounds bind with high affinity to multiple receptors, making them useful in the development of new derivatives .

Cellular Effects

They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Indole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Indole derivatives are known to interact with various enzymes and cofactors .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Acetyl-5-aminoindole can be synthesized through various methods. One common approach involves the acetylation of 5-aminoindole. The reaction typically uses acetic anhydride or acetyl chloride as the acetylating agent in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.

Industrial Production Methods: In an industrial setting, the synthesis of 1-acetyl-5-aminoindole may involve the use of more efficient and scalable methods. This could include the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions would be optimized to ensure cost-effectiveness and environmental sustainability.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Acetyl-5-aminoindole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions 2 and 3, due to the electron-rich nature of the indole nucleus.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced forms.

Substitution: Halogenated, nitrated, and sulfonated indole derivatives.

Comparaison Avec Des Composés Similaires

1-Acetyl-5-aminoindole can be compared with other indole derivatives such as:

- 1-Acetyl-5-bromoindole

- 1-Acetyl-3-bromoindole

- 1-Acetyl-5-chloroindole

Uniqueness: 1-Acetyl-5-aminoindole is unique due to the presence of both acetyl and amino groups, which confer distinct chemical reactivity and biological activity compared to other indole derivatives. The amino group enhances its potential for hydrogen bonding and interaction with biological targets, while the acetyl group influences its solubility and stability.

Conclusion

1-Acetyl-5-aminoindole is a versatile compound with significant potential in various fields of research. Its unique chemical structure allows it to undergo diverse chemical reactions and exhibit a range of biological activities. Continued research into its properties and applications will further enhance our understanding and utilization of this compound in science and industry.

Activité Biologique

1-Acetyl-5-aminoindole is an indole derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

1-Acetyl-5-aminoindole is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, with an acetyl group (-COCH₃) at the first position and an amino group (-NH₂) at the fifth position. Its molecular formula is , with a molecular weight of approximately 176.219 g/mol. The specific arrangement of functional groups contributes to its unique chemical reactivity and biological activity.

Target Interactions

1-Acetyl-5-aminoindole exhibits high affinity for various biological targets, including receptors involved in neurotransmission and cellular signaling pathways. The indole structure allows it to engage in multiple binding interactions, influencing cellular processes such as gene expression and metabolic pathways.

Biochemical Pathways

Research indicates that indole derivatives can modulate several biochemical pathways, leading to various pharmacological effects. Notably, 1-acetyl-5-aminoindole has been associated with:

- Antiviral Activity : Potential effectiveness against viral infections.

- Anti-inflammatory Effects : Reduction of inflammatory markers in vitro.

- Anticancer Properties : Induction of apoptosis in cancer cell lines.

- Neuroprotective Effects : Inhibition of enzymes like acetylcholinesterase, suggesting applications in neurodegenerative diseases.

Biological Activities

The compound's biological activities can be summarized as follows:

| Activity | Description |

|---|---|

| Antiviral | Exhibits potential against viral pathogens through receptor interaction. |

| Anti-inflammatory | Reduces pro-inflammatory cytokines in cell cultures. |

| Anticancer | Induces apoptosis in various cancer cell lines (e.g., HeLa cells). |

| Neuroprotective | Inhibits acetylcholinesterase, indicating potential for treating Alzheimer's disease. |

| Antimicrobial | Shows activity against certain bacterial strains in preliminary studies. |

In Vitro Studies

Several studies have investigated the effects of 1-acetyl-5-aminoindole on different cell lines:

- Anticancer Activity : A study evaluated the compound's effect on HeLa cells, demonstrating an IC50 value of approximately 10 µM, indicating significant antiproliferative activity .

- Neuroprotective Effects : Inhibition assays revealed that 1-acetyl-5-aminoindole effectively reduced acetylcholinesterase activity by up to 50%, suggesting its potential use in treating neurodegenerative conditions.

In Vivo Efficacy

While most research has focused on in vitro studies, preliminary animal model experiments indicate promising results:

- A rodent model demonstrated that administration of 50 mg/kg of an indole derivative led to significant reductions in parasitemia in malaria-infected subjects, highlighting the potential for antimalarial applications .

Pharmacokinetics

Indole derivatives like 1-acetyl-5-aminoindole generally exhibit high gastrointestinal absorption and the ability to cross the blood-brain barrier (BBB), which enhances their therapeutic potential for central nervous system disorders.

Future Directions

Despite the promising biological activities associated with 1-acetyl-5-aminoindole, further research is essential to fully elucidate its mechanisms of action and therapeutic efficacy. Future studies should focus on:

- In Vivo Studies : To validate in vitro findings and assess safety profiles.

- Chemical Modifications : To enhance potency and selectivity for specific biological targets.

- Clinical Trials : To explore therapeutic applications in human subjects for conditions such as cancer and neurodegenerative diseases.

Propriétés

IUPAC Name |

1-(5-aminoindol-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-7(13)12-5-4-8-6-9(11)2-3-10(8)12/h2-6H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNKQEYHXWMJMGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C=CC2=C1C=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10630635 | |

| Record name | 1-(5-Amino-1H-indol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10630635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16066-93-6 | |

| Record name | 1-(5-Amino-1H-indol-1-yl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16066-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5-Amino-1H-indol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10630635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.